2,3-Dichlorotoluene
Overview
Description
2,3-Dichlorotoluene is a chlorinated derivative of toluene, a compound that is widely used in chemical synthesis. While the provided papers do not directly discuss 2,3-dichlorotoluene, they do provide insights into the synthesis, molecular structure, and chemical properties of related chlorinated toluenes and their derivatives.
Synthesis Analysis
The synthesis of chlorinated toluenes can be complex due to the need for specific substitution patterns on the aromatic ring. For instance, the synthesis of 2,3,5,6-tetrachlorotoluene, a related compound, involves chlorination of p-toluene sulfonyl chloride followed by hydrolysis, as direct chlorination of toluene does not yield the desired substitution pattern . Similarly, the synthesis of 3,4-dichlorotoluene from p-chlorotoluene using AlCl3/S2Cl2 as a catalyst indicates that specific conditions are required to achieve the desired chlorination pattern .
Molecular Structure Analysis
The molecular structure of chlorinated toluenes is characterized by the presence of chlorine atoms substituted on the aromatic ring. The paper discussing the synthesis and crystal structure of a dithiophosphonate derivative provides an example of how X-ray crystallography can be used to determine the molecular structure of such compounds . Although this paper does not directly discuss 2,3-dichlorotoluene, it exemplifies the type of structural analysis that could be applied to chlorinated toluenes.
Chemical Reactions Analysis
Chlorinated toluenes can undergo various chemical reactions, forming new derivatives with different functional groups. For example, 2,3-dichloroquinoxaline derivatives have been synthesized by reacting with malononitrile and ethyl cyanoacetate, leading to a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives . This demonstrates the reactivity of chlorinated toluenes towards nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorotoluenes, such as dielectric relaxation, are influenced by the position of the chlorine substituents on the aromatic ring. The study of the molecular dynamics of various dichlorotoluene isomers, including 2,6-, 2,4-, and 3,4-dichlorotoluenes, reveals that they exhibit a single absorption band and a similar relaxation mechanism, which can be interpreted according to the Debye model . Additionally, the formation of charge transfer complexes, as studied between 3,4-diaminotoluene and 2,3-dichloro-5,6-dicyano-p-benzoquinone, indicates that dichlorotoluenes can participate in electron donor-acceptor interactions .
Scientific Research Applications
Molecular Dynamics and Dielectric Relaxation
- The molecular dynamics of dichlorotoluenes, including variants like 2,6-, 2,4-, and 3,4-dichlorotoluenes, have been studied, focusing on their dielectric relaxation processes. This research provides insights into their behavior in different states, such as pure liquid and solution, which is vital for applications in materials science and chemistry (S. Sorriso, 1984).
NMR Spectroscopy Studies
- Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the structure of dichlorotoluene molecules, particularly focusing on aspects like the rotation of methyl groups. Such studies are essential for understanding the molecular structure and properties of dichlorotoluenes (P. Diehl, H. Kellerhals, W. Niederberger, 1970).
Catalysis and Synthesis
- Research on the synthesis of dichlorobenzonitrile from dichlorotoluene via ammoxidation has been conducted. This synthesis process is significant for producing key intermediates in organic synthesis, demonstrating the application of dichlorotoluene in chemical manufacturing (H. Chi, Zhen Qiong, Xie Guang-yong, Xu Chong-wen, Chen Gao-qing, Cheng Yuan-yin, 1999).
Chemical Conversion Processes
- The catalytic conversion of dichlorotoluenes has been explored, with a focus on producing valuable chlorinated aromatics. This type of research is crucial for the development of new chemical processes and the efficient production of industrial chemicals (Chunguang Zhai, Hengbo Yin, Aili Wang, Jitai Li, 2018).
Spectroscopy and Radicals Identification
- Spectroscopic studies, such as the identification of dichlorobenzyl radicals, have been performed using dichlorotoluene as a precursor. These studies contribute to our understanding of radical chemistry and molecular spectroscopy (S. Chae, Y. Yoon, S. Lee, 2015).
Drug Synthesis
- Dichlorotoluene has been used in the synthesis of pharmaceutical compounds like Lamotrigine. This highlights its role as a starting material in the pharmaceutical industry (Lin Yuan, 2006).
Solubility Studies
- The aqueous solubility of various chlorobenzenes and chlorotoluenes, including dichlorotoluene, has been studied. Understanding their solubility is important for environmental and safety assessments (Jenny Ma, H. Hung, †. A. Wan-Ying Shiu, D. Mackay, 2001).
Safety And Hazards
2,3-Dichlorotoluene is a combustible liquid. It causes skin irritation and serious eye damage. It may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
1,2-dichloro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCPXYBLCEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067717 | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorotoluene | |
CAS RN |
32768-54-0 | |
Record name | 2,3-Dichlorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32768-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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